N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features an indoline, thiophene, and oxalamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Thiophene Introduction: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(indolin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Lacks the thiophene moiety.
N1-(2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Lacks the indoline moiety.
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide: Lacks the 4-methylbenzyl group.
Uniqueness
The presence of both indoline and thiophene moieties in N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYNNSIBINZAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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